molecular formula C6H7ClN2O B2737044 5-(Chloromethyl)-2-methoxypyrimidine CAS No. 944902-19-6

5-(Chloromethyl)-2-methoxypyrimidine

Cat. No.: B2737044
CAS No.: 944902-19-6
M. Wt: 158.59
InChI Key: DQFAKCZQDNAAJI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloromethyl group at the 5-position and a methoxy group at the 2-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methoxypyrimidine typically involves the chloromethylation of 2-methoxypyrimidine. One common method is the reaction of 2-methoxypyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also improves safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups, such as amino or thiol groups.

    Oxidation Reactions: Compounds with aldehyde or carboxylic acid groups.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-methoxypyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving pyrimidine derivatives.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxy group may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    5-(Chloromethyl)-2-methylpyrimidine: Similar but with a methyl group instead of a methoxy group at the 2-position.

    5-(Chloromethyl)-2-hydroxypyrimidine: Similar but with a hydroxyl group instead of a methoxy group at the 2-position.

Uniqueness

5-(Chloromethyl)-2-methoxypyrimidine is unique due to the presence of both a chloromethyl and a methoxy group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

5-(chloromethyl)-2-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFAKCZQDNAAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-19-6
Record name 5-(chloromethyl)-2-methoxypyrimidine
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